molecular formula C28H24FN3O3S B11426316 8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11426316
M. Wt: 501.6 g/mol
InChI Key: CBORAHSMEMDMLM-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused pyrido-thiadiazine ring system. Its chemical formula is C26H18FNO3S, and it contains both aromatic and heterocyclic moieties.
  • The benzyloxy group, methoxy group, and fluorophenyl substituent contribute to its structural diversity.
  • It is of interest due to its potential biological activities and synthetic versatility.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the condensation of 4-fluorobenzaldehyde with 3-methoxyaniline, followed by cyclization with thiourea under appropriate conditions.

      Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.

  • Chemical Reactions Analysis

      Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential pharmacological activities (e.g., antitumor, antimicrobial).

      Medicine: Research into its therapeutic potential, although no approved drugs contain this specific structure.

      Industry: Limited industrial applications due to its complexity.

  • Mechanism of Action

      Targets: It may interact with specific receptors or enzymes, affecting cellular processes.

      Pathways: Further studies are needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its fused pyrido-thiadiazine ring system sets it apart from related compounds.

      Similar Compounds: Other pyrido-thiadiazine derivatives include analogs with different substituents (e.g., alkyl, halogen).

    Remember that this compound’s detailed biological effects and applications are still under investigation, and further research is essential to fully understand its potential

    Properties

    Molecular Formula

    C28H24FN3O3S

    Molecular Weight

    501.6 g/mol

    IUPAC Name

    3-(4-fluorophenyl)-8-(3-methoxy-4-phenylmethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

    InChI

    InChI=1S/C28H24FN3O3S/c1-34-26-13-20(7-12-25(26)35-16-19-5-3-2-4-6-19)23-14-27(33)32-17-31(18-36-28(32)24(23)15-30)22-10-8-21(29)9-11-22/h2-13,23H,14,16-18H2,1H3

    InChI Key

    CBORAHSMEMDMLM-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)F)OCC5=CC=CC=C5

    Origin of Product

    United States

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